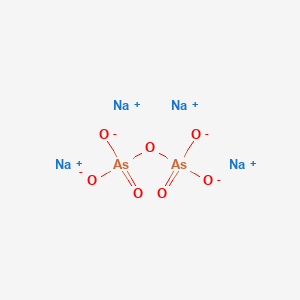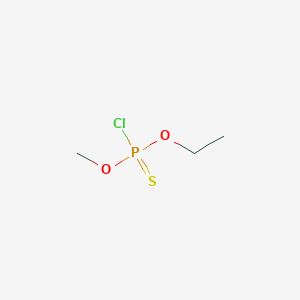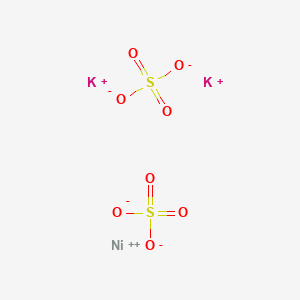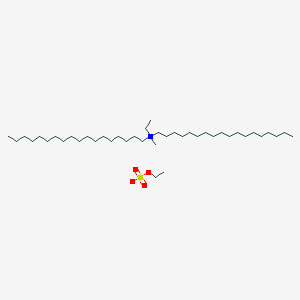
zinc 2-aminobenzenethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc 2-aminobenzenethiolate is a chemical compound that features zinc coordinated with two 2-aminophenylthio ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc 2-aminobenzenethiolate typically involves the reaction of zinc salts with 2-aminophenylthiol. One common method involves dissolving zinc chloride in a suitable solvent, such as ethanol, and then adding 2-aminophenylthiol under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
zinc 2-aminobenzenethiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction yields thiols .
Wissenschaftliche Forschungsanwendungen
zinc 2-aminobenzenethiolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other zinc-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of zinc 2-aminobenzenethiolate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can affect enzymatic activities, protein folding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc, bis(2-aminophenylthio)ethane: Similar in structure but with an ethane linker.
Zinc, bis(2-aminophenylthio)benzene: Similar but with a benzene linker.
Uniqueness
zinc 2-aminobenzenethiolate is unique due to its specific coordination environment and the presence of 2-aminophenylthio ligands.
Eigenschaften
CAS-Nummer |
14650-81-8 |
|---|---|
Molekularformel |
C12H10N2S2Zn-4 |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI-Schlüssel |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Synonyme |
Zinc bis(2-aminobenzenethiolate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















